8-{[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene
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Description
8-{[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene is a useful research compound. Its molecular formula is C20H19NO and its molecular weight is 289.378. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity : A study described the synthesis and biological studies of a novel class of derivatives similar to the compound . These compounds exhibited in vitro antibacterial activity, indicating potential applications in antimicrobial research (B. Reddy et al., 2011).
Solid Acid Catalyst for Cyclopentenone Synthesis : Another research focused on a compound undergoing smooth aza-Piancatelli rearrangement to afford cyclopentenone derivatives. This study highlights the compound's role in facilitating specific chemical transformations (B. Reddy et al., 2012).
Nanoparticle Synthesis and Characterization : A hetero-bicyclic compound related to the queried compound was used as a reducing and stabilizing agent for preparing zinc nanoparticles. This illustrates the compound's utility in nanotechnology (V. Pushpanathan et al., 2014).
Synthesis of Azo Dyes and Photochromism Studies : A study synthesized new azo dyes based on a structure similar to the compound , investigating their photochromic properties. This research contributes to the development of photoresponsive materials (N. Mahmoodi et al., 2013).
Insect Antifeedant Activities : Research on derivatives of a similar compound showed significant insect antifeedant activities. This suggests potential applications in pest control and agricultural sciences (G. Thirunarayanan, 2014).
Synthesis and Biological Activity Studies : Another study synthesized derivatives with potential antimicrobial, antioxidant, and insect antifeedant properties, indicating a wide range of biological activities (G. Thirunarayanan, 2014).
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c22-20(21-18-7-4-8-19(21)14-13-18)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-7,9-12,18-19H,8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREULQWADSYMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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